molecular formula C12H8Cl2N2Zn B14719951 Zinc, dichloro(1,10-phenanthroline)- CAS No. 14049-94-6

Zinc, dichloro(1,10-phenanthroline)-

Cat. No.: B14719951
CAS No.: 14049-94-6
M. Wt: 316.5 g/mol
InChI Key: CXONNWOFFVKDLI-UHFFFAOYSA-L
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Description

Zinc, dichloro(1,10-phenanthroline)- (chemical formula: [ZnCl₂(C₁₂H₈N₂)]) is a coordination complex where a zinc(II) ion is chelated by a bidentate 1,10-phenanthroline (phen) ligand and two chloride ions. The crystal structure reveals a distorted tetrahedral geometry, with Zn–N bond distances of ~2.06–2.09 Å and Zn–Cl bond lengths of ~2.20–2.22 Å . This complex exhibits applications in modulating biological processes (e.g., syndecan-4 synthesis in endothelial cells) and serves as a model for studying d¹⁰-metal electronic effects in luminescence and catalysis .

Properties

CAS No.

14049-94-6

Molecular Formula

C12H8Cl2N2Zn

Molecular Weight

316.5 g/mol

IUPAC Name

zinc;1,10-phenanthroline;dichloride

InChI

InChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2

InChI Key

CXONNWOFFVKDLI-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Structural Parameters of Selected Complexes

Compound Geometry M–N (Å) M–Cl (Å) Key Interactions Reference
[ZnCl₂(phen)] Tetrahedral 2.06–2.09 2.20–2.22 N/A
[ZnCl₂(2,9-MeO-phen)] Tetrahedral 2.07–2.09 2.20–2.22 π-π stacking (3.79 Å)
[CuCl₂(phen)] Square-planar ~2.00 ~2.25 Jahn-Teller distortion
[CdCl₂(phen)] Tetrahedral ~2.35 ~2.50 Enhanced luminescence

Table 2: Functional Comparisons

Compound Key Property Application/Effect Reference
[ZnCl₂(phen)] Syndecan-4 induction Vascular endothelial cell modulation
[ZnCl₂(2,9-MeO-phen)] Strong π-π interactions Luminescent materials
Rh-Phen MLCT-enhanced luminescence Optical probes
[CuCl₂(phen)] Redox activity Catalytic oxidation reactions

Q & A

Basic: What synthetic methodologies are recommended for preparing dichloro(1,10-phenanthroline)zinc(II) complexes?

Answer:
The synthesis typically involves reacting stoichiometric equivalents of zinc dichloride with 1,10-phenanthroline derivatives in polar solvents like methanol. For example, 2,9-dimethoxy-1,10-phenanthroline reacts with ZnCl₂ in methanol under ambient conditions, followed by slow evaporation to yield colorless block crystals (45% yield) after 7 days . Key considerations include ligand purity (>99.99% for metal precursors) and solvent selection to promote crystallization. X-ray diffraction confirms tetrahedral coordination geometry (Zn–N: 2.06–2.09 Å; Zn–Cl: 2.20–2.22 Å) .

Advanced: How do substituents on the 1,10-phenanthroline ligand influence the coordination geometry and photophysical properties of zinc complexes?

Answer:
Substituents like methoxy groups at the 2,9-positions alter steric and electronic properties, affecting π-π stacking and luminescence. For instance, 2,9-dimethoxy-1,10-phenanthroline forms a distorted tetrahedral geometry with Zn(II), with methoxy groups nearly coplanar to the phenanthroline ring (deviation: ~0.08 Å). This enhances π-π interactions (centroid distance: 3.79 Å) and may shift emission spectra due to ligand-centered transitions . Compare with unsubstituted phenanthroline to isolate substituent effects.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing these complexes?

Answer:

  • X-ray crystallography : Resolves coordination geometry (e.g., Zn–Cl bond lengths, Cl–Zn–N angles) .
  • UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands (e.g., absorption at ~270 nm for phenanthroline derivatives) .
  • Luminescence spectroscopy : Detects emission peaks linked to π-π* transitions in substituted ligands .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N content) .

Advanced: How can researchers address contradictions in reported crystal structures or spectroscopic data?

Answer:
Contradictions may arise from solvent effects, counterions, or ligand derivatization. For example:

  • Coordination geometry : Compare Zn–Cl bond lengths across studies. In [Zn(C₁₂H₆N₂O₂)₃][ClO₄]₂, Zn–N distances (2.06–2.09 Å) differ from other complexes due to perchlorate counterion interactions .
  • Luminescence data : Ensure consistent excitation wavelengths and solvent polarity when comparing emission profiles. Artifacts from π-π stacking (e.g., quenching in aggregated states) must be ruled out .

Basic: What role does 1,10-phenanthroline play in stabilizing zinc complexes?

Answer:
1,10-Phenanthroline acts as a bidentate ligand, forming a rigid chelate structure with Zn(II). The ligand’s aromatic system enhances stability through π-π stacking and hydrophobic interactions. In aqueous media, the complex resists hydrolysis due to strong Zn–N bonding (bond dissociation energy ~200 kJ/mol) .

Advanced: What strategies enhance the antitumor activity of zinc phenanthroline complexes?

Answer:

  • Ternary complexes : Combine Zn-phenanthroline with bioactive ligands like curcumin. For example, curcumin-phenanthroline-zinc complexes show improved cytotoxicity against HePG2 cells compared to individual components .
  • Functionalization : Introduce electron-withdrawing groups (e.g., bromo, chloro) at 2,9-positions to modulate redox activity and DNA binding .

Basic: How do reaction conditions (temperature, solvent) impact complex purity and yield?

Answer:

  • Temperature : Crystallization at 273 K yields higher-purity monoclinic crystals (space group P12₁/n) .
  • Solvent : Methanol promotes slow crystallization, while DMSO may disrupt ligand coordination .

Advanced: What computational methods predict the supramolecular assembly of zinc phenanthroline complexes?

Answer:
Density Functional Theory (DFT) calculates intermolecular interactions (e.g., van der Waals forces, π-π stacking). For [Zn(C₁₂H₆N₂O₂)₃][ClO₄]₂, simulations align with experimental packing diagrams, showing 3D networks stabilized by ClO₄⁻ counterions .

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